- Preparation of pyrimidine derivatives as antiviral agents, World Intellectual Property Organization, , ,
Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

951655-49-5 structure
Nombre del producto:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Número CAS:951655-49-5
MF:C5H6BNO3
Megavatios:138.917041301727
MDL:MFCD12964572
CID:1036515
PubChem ID:55262735
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Propiedades químicas y físicas
Nombre e identificación
-
- B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid
- (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
- (2-oxo-1H-pyridin-3-yl)boronic acid
- 2-hydroxypyridin-3-ylboronic acid
- 2-Oxo-1,2-dihydropyr
- 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid
- 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid
- (2-hydroxypyridin-3-yl)boronic acid
- 2-HYDROXYPYRIDINE-3-BORONIC ACID
- 2-hydroxypridine-3-boronic acid
- GLZIGOHMFYRHAO-UHFFFAOYSA-N
- FCH1436974
- AB59785
- AK120936
- OR302583
- BC001410
- 2-oxo-1,2-dihydropyridin-3-ylboronic acid
- AB00
- B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)
- AS-46540
- 951655-49-5
- DB-327667
- MFCD12964572
- MFCD10697509
- AKOS016000653
- CS1662
- (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid
- SCHEMBL321446
- DTXSID90717034
- CS-0053509
- (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID
- SY031727
- AKOS006302942
-
- MDL: MFCD12964572
- Renchi: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)
- Clave inchi: GLZIGOHMFYRHAO-UHFFFAOYSA-N
- Sonrisas: O=C1C(B(O)O)=CC=CN1
Atributos calculados
- Calidad precisa: 139.0440732g/mol
- Masa isotópica única: 139.0440732g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 209
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 69.6
Propiedades experimentales
- Denso: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Soluble (188 g/l) (25 º C),
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1102638-10g |
B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid |
951655-49-5 | 95% | 10g |
$3090 | 2024-07-28 | |
eNovation Chemicals LLC | D499264-250MG |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 250mg |
$85 | 2024-07-21 | |
eNovation Chemicals LLC | D499264-500MG |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 500mg |
$115 | 2024-07-21 | |
eNovation Chemicals LLC | D499264-1G |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 1g |
$155 | 2024-07-21 | |
eNovation Chemicals LLC | Y1194894-1g |
2-Hydroxypyridine-3-boronic Acid |
951655-49-5 | 95% | 1g |
$860 | 2023-09-03 | |
abcr | AB389689-250 mg |
2-Hydroxypyridine-3-boronic acid, 95%; . |
951655-49-5 | 95% | 250mg |
€301.40 | 2023-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124149-250mg |
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 250mg |
¥370.00 | 2024-04-24 | |
Advanced ChemBlocks | G-7460-250MG |
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 250MG |
$200 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12056-100G |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 97% | 100g |
¥ 72,586.00 | 2023-04-12 | |
Chemenu | CM109184-250mg |
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid |
951655-49-5 | 95%+ | 250mg |
$*** | 2023-05-29 |
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium , 1,3-Propanediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5, rt; rt → 0 °C; 10 min, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, rt → -76 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -76 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Referencia
- Tricyclic compound, and preparation method therefor and medical use thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt
Referencia
- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C
1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 130 °C
Referencia
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -76 °C; 15 min, -76 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -76 °C; -76 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 5
Referencia
- Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ; 30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Literatura relevante
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Proveedores recomendados
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(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Pureza:99%
Cantidad:5g
Precio ($):353.0